Pozanicline
Overview
Description
Pozanicline, also known by its code name ABT-089, is a drug developed by Abbott Laboratories. It is a neuronal nicotinic acetylcholine receptor agonist with nootropic and neuroprotective effects. This compound has shown potential in treating neurological disorders such as Alzheimer’s disease, Attention Deficit Hyperactivity Disorder (ADHD), and Schizophrenia .
Preparation Methods
Pozanicline is synthesized from 2-methyl-3-hydroxypyridine and Boc-L-Prolinol through a dehydration reaction followed by deprotection of the nitrogen atom of prolinol . The synthetic route involves the following steps:
Dehydration Reaction: 2-methyl-3-hydroxypyridine reacts with Boc-L-Prolinol to form an intermediate compound.
Deprotection: The intermediate undergoes deprotection to remove the Boc group, yielding this compound.
Industrial production methods for this compound are not widely documented, but the laboratory synthesis provides a basis for scaling up the production process.
Chemical Reactions Analysis
Pozanicline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Pozanicline has several scientific research applications:
Chemistry: this compound is used as a model compound to study nicotinic acetylcholine receptor agonists.
Biology: It is used in research to understand the role of nicotinic receptors in cognitive functions and neuroprotection.
Medicine: This compound has been investigated for its potential to treat neurological disorders such as Alzheimer’s disease, ADHD, and Schizophrenia
Industry: this compound’s neuroprotective properties make it a candidate for developing new therapeutic agents for neurological conditions.
Mechanism of Action
Pozanicline acts as a neuronal nicotinic acetylcholine receptor agonist. It binds with high affinity to the α4β2 subtype of nicotinic acetylcholine receptors and has partial agonism to the α6β2 subtype . These receptors modulate the release of important neurotransmitters such as acetylcholine and dopamine, which are involved in cognitive functions and neuroprotection .
Comparison with Similar Compounds
Pozanicline is unique compared to other similar compounds due to its selective binding to the α4β2 and α6β2 subtypes of nicotinic acetylcholine receptors. Similar compounds include:
Nicotine: A well-known nicotinic receptor agonist with a broader range of receptor subtype affinities.
Varenicline: Another nicotinic receptor agonist used for smoking cessation, with partial agonism at α4β2 receptors.
Cytisine: A plant-based alkaloid with high affinity for nicotinic receptors, used in smoking cessation therapies
This compound’s selective binding and lower tendency to cause side effects make it a promising candidate for therapeutic applications .
Properties
IUPAC Name |
2-methyl-3-[[(2S)-pyrrolidin-2-yl]methoxy]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-9-11(5-3-6-12-9)14-8-10-4-2-7-13-10/h3,5-6,10,13H,2,4,7-8H2,1H3/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRVIKLBSVVNSHF-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)OCC2CCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=N1)OC[C@@H]2CCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20167149 | |
Record name | Pozanicline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20167149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
ABT-089 is a neuronal nicotinic acetylcholine receptor agonist. In radioligand binding studies, ABT-089 has shown selectivity toward the alpha4beta2 nAChR subtype as compared to the alpha7 and alpha1beta1deltagamma nAChR subtypes. | |
Record name | Pozanicline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05458 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
161417-03-4 | |
Record name | Pozanicline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=161417-03-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pozanicline [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161417034 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pozanicline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05458 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pozanicline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20167149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | POZANICLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CL2002R563 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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